2-(7-Hydroxy-6-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
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Overview
Description
2-(7-Hydroxy-6-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a chemical compound with the molecular formula C₁₁H₁₀N₂O₅ It is known for its unique structure, which includes a phthalazinone core substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Hydroxy-6-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the reaction of appropriate phthalazinone derivatives with acetic acid or its derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(7-Hydroxy-6-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(7-Hydroxy-6-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(7-Hydroxy-6-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(7-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid: Similar structure but lacks the hydroxy group.
2-[7-(Methoxycarbonyl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetic acid: Contains a methoxycarbonyl group instead of a hydroxy group.
Uniqueness
The presence of both hydroxy and methoxy groups in 2-(7-Hydroxy-6-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
2060051-07-0 |
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Molecular Formula |
C11H10N2O5 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
2-(7-hydroxy-6-methoxy-1-oxophthalazin-2-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O5/c1-18-9-2-6-4-12-13(5-10(15)16)11(17)7(6)3-8(9)14/h2-4,14H,5H2,1H3,(H,15,16) |
InChI Key |
JISLMLPSNPIIKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NN(C2=O)CC(=O)O)O |
Origin of Product |
United States |
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